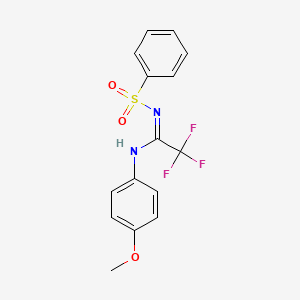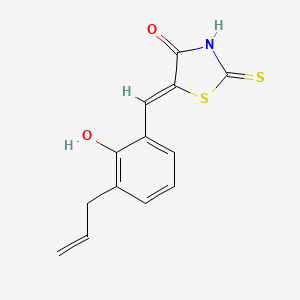![molecular formula C21H27NO4 B5336629 methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)
methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It may also interact with specific receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to modulate the release of neurotransmitters and affect synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water and some organic solvents may pose challenges for certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of novel derivatives with improved properties. Additionally, its potential use in material science and organic electronics may warrant further exploration.
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with morpholine, followed by cyclization with pentanoic acid and subsequent methylation. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. In drug discovery, it has been used as a scaffold for the development of novel drug candidates. In material science, it has been investigated for its potential use in organic electronics and photovoltaics.
Propriétés
IUPAC Name |
methyl 5-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-24-19-9-8-16-13-18(7-6-17(16)14-19)20-15-22(11-12-26-20)10-4-3-5-21(23)25-2/h6-9,13-14,20H,3-5,10-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYKAYFUHHMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1H-benzimidazol-2-ylthio)methyl]-5-nitro-1H-benzimidazole](/img/structure/B5336548.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5336555.png)
![N-{1-[1-(2-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5336556.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5336565.png)
![1-[(5-acetyl-2-thienyl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5336566.png)

![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B5336578.png)

![5-(3-methoxyphenyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-furamide](/img/structure/B5336599.png)
![N-[3-hydroxy-2-(2-thienylmethyl)propyl]-2-methyl-3-furamide](/img/structure/B5336606.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
![4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5336648.png)
![methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B5336651.png)
